molecular formula C11H11ClN4O B3732177 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B3732177
M. Wt: 250.68 g/mol
InChI Key: NVTFRPNIYOVHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, also known as CTZ, is a chemical compound that belongs to the class of triazine derivatives. CTZ has been extensively studied for its various biological activities and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is not fully understood. However, it has been proposed that 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent biological activities at low concentrations. However, 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one also has some limitations. It is relatively unstable and can decompose under certain conditions. 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one also exhibits low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one. One area of interest is the development of novel 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one. Additionally, the potential use of 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a promising chemical compound that exhibits potent biological activities and pharmacological properties. Its synthesis method is relatively simple, and it has been extensively studied for its various scientific research applications. However, further research is needed to fully understand the mechanism of action of 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and to develop novel derivatives with improved pharmacological properties.

Scientific Research Applications

3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its various biological activities and pharmacological properties. It has been reported to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities.

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(17)14-11(16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTFRPNIYOVHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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